Amylose is a linear polysaccharide composed of α-D-glucose units linked by α(1→4) glycosidic bonds. It is one of the two major components of starch, alongside the branched amylopectin. [] Amylose constitutes approximately 20-30% of most starches, but this proportion can vary significantly depending on the plant source. []
Amylose is synthesized in plants from adenosine diphosphate-glucose through the action of granule-bound starch synthase. It is classified as a homopolysaccharide due to its composition solely of glucose units. The degree of polymerization can vary, typically ranging from several hundred to several thousand glucose residues, influencing its physical properties and functionality in various applications.
Amylose can be synthesized through several methods:
Amylose is characterized by its linear structure formed by α(1→4) glycosidic linkages between glucose units. This configuration allows it to adopt a helical conformation, which is crucial for its interactions with other molecules.
Amylose participates in various chemical reactions:
The mechanism of action for amylose primarily involves its role in energy storage and release within plant cells. During digestion, enzymes such as amylase hydrolyze amylose into maltose and glucose units, which can then be utilized by organisms for energy.
Amylose exhibits several notable physical and chemical properties:
Amylose has diverse applications across various fields:
Amylose is a primarily linear glucose polymer composed of α-D-glucopyranose units connected by α-(1→4) glycosidic bonds. This configuration creates a right-handed helical structure stabilized by intramolecular hydrogen bonds between the O2-H hydroxyl group of one residue and the O6-H group of the subsequent residue. The degree of polymerization (DP) typically ranges from 300 to 3,000 glucose units, though some botanical variants extend to DP 10,000. The α-(1→4) linkages promote chain flexibility, enabling the formation of helical conformations essential for complexation with ligands like lipids or iodine. This linearity contrasts sharply with amylopectin’s branched architecture, resulting in distinct physicochemical behaviors such as reduced solubility and higher crystallinity potential [1] [5] [8].
Although predominantly linear, amylose contains sparse α-(1→6) glycosidic bonds (≤1% of linkages), introducing minimal branching. These branch points occur approximately once every 180–320 glucose units, significantly less frequent than amylopectin’s branching (every 20–25 units). Enzymatic studies reveal that such branching arises during biosynthesis via granule-bound starch synthase (GBSS), with branching enzymes like BEIIa occasionally introducing α-(1→6) linkages. This low branching frequency allows amylose to maintain its helical conformation while marginally increasing its hydrodynamic volume. The limited branching distinguishes it from amylopectin, which features clustered branch points that foster tree-like, densely branched structures [1] [2] [4].
Table 1: Structural Comparison of Amylose and Amylopectin
Feature | Amylose | Amylopectin |
---|---|---|
Glycosidic Bonds | Predominantly α-(1→4); rare α-(1→6) (≤1%) | α-(1→4) and α-(1→6) (4–5% of bonds) |
Molecular Weight | 10⁵–10⁶ Da | 10⁷–10⁹ Da |
Branching Frequency | Every 180–320 glucose units | Every 20–25 glucose units |
Chain Length (DP) | 300–3,000 (linear segments) | 15–60 (short chains) |
Solubility | Insoluble in cold water; soluble when heated | Soluble in cold water; forms stable gels |
Amylose’s near-linear chains enable tight packing into crystalline lattices and helical complexes, whereas amylopectin’s branched structure supports granule integrity through clustered crystalline lamellae. This fundamental difference underpins amylose’s role in forming resistant starch (RS) and its lower susceptibility to enzymatic hydrolysis compared to amylopectin [1] [5] [7].
Amylose exhibits three primary helical polymorphs:
Hydration and temperature critically influence polymorphic transitions: B-type helices dominate in aqueous environments below 60°C, while A-type forms under dehydration. During gelatinization, amylose leaches from granules and adopts disordered conformations, reverting to B-type helices upon cooling (retrogradation) [1] [8].
Table 2: Polymorphic Forms of Amylose Helices
Polymorph | Helical Parameters | Hydration | Botanical Prevalence | Key Features |
---|---|---|---|---|
A-type | 6 units/turn; monoclinic | Low | Cereals (e.g., maize) | Dense packing; no central pore |
B-type | 6–7 units/turn; hexagonal | High (water-filled) | Tubers (e.g., potato) | Open structure; stable gels |
V-type | 6 units/turn (V₆) | Variable | Complex-induced | Hydrophobic cavity; RS5 formation |
Amylose forms intense blue helical complexes with iodine, where I₃⁻ ions align within the hydrophobic core of the V-type helix. This complex exhibits a characteristic absorption maximum at 620–640 nm, with the wavelength shifting to shorter values (590 nm) for chains below DP 45 due to incomplete helix formation. X-ray diffraction reveals that iodine binding increases helix rigidity and reduces pitch from 8.1 Å to 7.8 Å per turn. The complex’s stability depends on chain length: optimal binding occurs at DP 12–15 for single helices, while DP > 20 supports double-helix formation. This interaction underpins the iodine test for starch quantification, where amylose content correlates with absorbance intensity [1] [7] [10].
Amylose exhibits bimodal molecular weight distributions in many starches, resolvable into two distinct fractions via size-exclusion chromatography:
This bimodality arises from differential expression of starch synthases during biosynthesis. AM1 chains form elongated backbones, while AM2 chains represent incompletely synthesized molecules or degradation products. The ratio of AM1:AM2 influences functional properties: higher AM1 content correlates with stronger gels and more stable V-complexes due to enhanced chain entanglement [1] [10].
Chain-length distributions vary significantly across botanical sources:
Table 3: Molecular Weight Characteristics Across Botanical Sources
Botanical Source | Amylose Content (%) | Weight-Avg MW (Da) | DP Range | Bimodal Distribution |
---|---|---|---|---|
Normal Maize | 25–28 | 1.5–2.0 × 10⁶ | 300–2,500 | Yes (AM1 dominant) |
High-Amylose Maize | 50–80 | 2.5–3.5 × 10⁶ | 500–10,000 | Yes (AM1 > AM2) |
Potato | 20–24 | 2.0–3.0 × 10⁶ | 1,000–3,000 | Weak |
Waxy Rice | <2 | - | - | No |
Barley | 22–25 | 1.8–2.2 × 10⁶ | 400–2,800 | Yes |
Chain-length heterogeneity governs functional behaviors: longer chains (DP > 1,000) enhance retrogradation and gel strength, while shorter chains (DP < 500) improve solubility and complexation with lipids to form Type 5 resistant starch (RS5). Genetic modifications targeting starch branching enzymes (SBE) or GBSS can fine-tune these distributions for tailored applications in food processing and biodegradable materials [1] [4] [6].
Compounds Related to Amylose
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